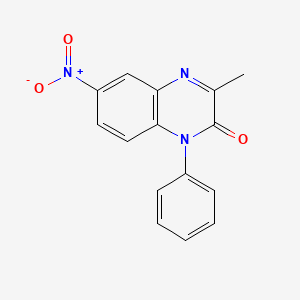![molecular formula C9H7F2N3O2 B14255985 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 215118-11-9](/img/structure/B14255985.png)
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 2,5-difluorobenzyl chloride with 1,2,4-triazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the triazolidine ring. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
化学反应分析
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
科学研究应用
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor of certain enzymes.
相似化合物的比较
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione can be compared with other triazolidine-dione derivatives, such as:
4-[(2,4-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical properties and biological activity.
4-[(2,5-Dichlorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: The presence of chlorine atoms instead of fluorine atoms can lead to differences in reactivity and toxicity.
4-[(2,5-Dimethylphenyl)methyl]-1,2,4-triazolidine-3,5-dione: The substitution of methyl groups for fluorine atoms can result in changes in the compound’s hydrophobicity and metabolic stability.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and specificity for biological targets due to the presence of the difluorophenyl group.
属性
CAS 编号 |
215118-11-9 |
|---|---|
分子式 |
C9H7F2N3O2 |
分子量 |
227.17 g/mol |
IUPAC 名称 |
4-[(2,5-difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H7F2N3O2/c10-6-1-2-7(11)5(3-6)4-14-8(15)12-13-9(14)16/h1-3H,4H2,(H,12,15)(H,13,16) |
InChI 键 |
SWGWFXYTHQIMEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CN2C(=O)NNC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


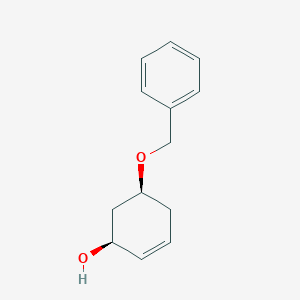
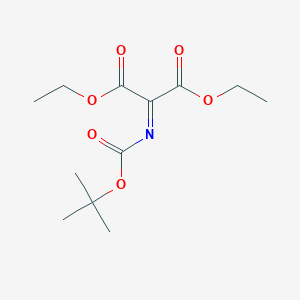

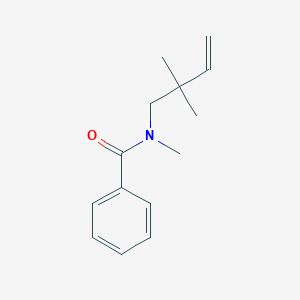
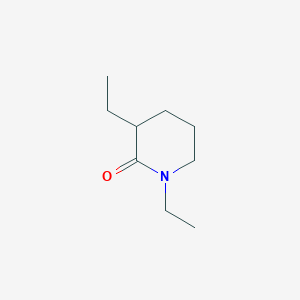
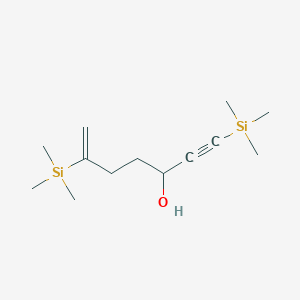

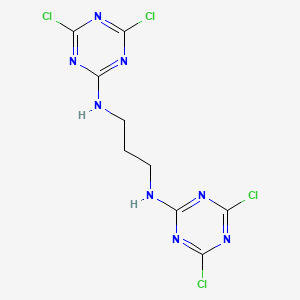
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

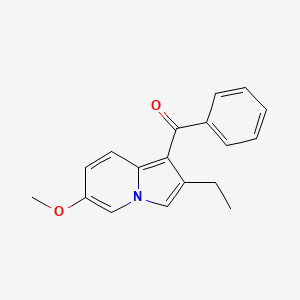
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
